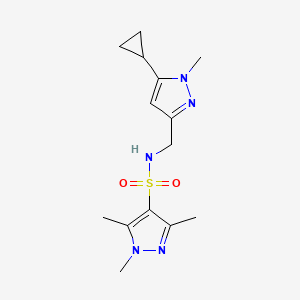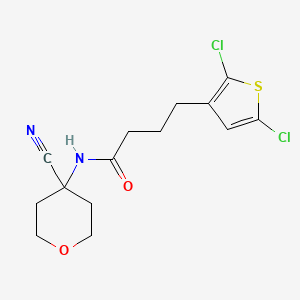
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is also known as CCPA and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide involves its binding to the adenosine A1 receptor, which is a G protein-coupled receptor. This binding leads to the inhibition of adenylate cyclase activity and the subsequent reduction in cyclic AMP levels. This, in turn, leads to the modulation of various cellular processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, reduce inflammation, and modulate pain perception. It has also been found to have anti-convulsant effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide in lab experiments is its high affinity and selectivity for the adenosine A1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research on 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide. One of the areas of focus could be the development of drugs based on this compound for the treatment of various diseases such as Parkinson's disease, epilepsy, and pain. Another area of research could be the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Additionally, the potential use of this compound as a tool for studying the adenosine A1 receptor in various cellular processes could also be explored.
Synthesemethoden
The synthesis of 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide involves the reaction of 5-chloro-6-methoxypyridine-3-carboxylic acid with cyanomethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit high affinity and selectivity for the adenosine A1 receptor, making it a promising candidate for the development of drugs for the treatment of various diseases such as Parkinson's disease, epilepsy, and pain.
Eigenschaften
IUPAC Name |
5-chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9-7(10)4-6(5-13-9)8(14)12-3-2-11/h4-5H,3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOZAJWRUYALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)


![N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647072.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2647075.png)

![[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2647080.png)

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)



![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)